4-Ethylphenylacetone
Overview
Description
4-Ethylphenylacetone, also known as 1-(4-ethylphenyl)propan-2-one, is an organic compound used in laboratory chemicals . It is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular formula of 4-Ethylphenylacetone is C11H14O . Its molecular weight is 162.23 g/mol . The structure determination of small molecule compounds can be achieved through techniques such as X-ray crystallography, which has been used as a powerful technique to determine the three-dimensional molecular structure of small molecule compounds .Scientific Research Applications
Analysis in Forensic Science : McDermott et al. (2011) investigated compounds suspected to be phenylacetone isomers of mephedrone and ethcathinone, referred to as iso-mephedrone and iso-ethcathinone. This study is crucial for forensic science, especially in analyzing seized samples for these compounds, thus aiding in the identification of illegal substances (McDermott et al., 2011).
Green Chemistry in Pharmaceutical Research : Costa et al. (2012) focused on green Suzuki coupling reactions, particularly in synthesizing ethyl (4-phenylphenyl)acetate. This compound shows promise as an anti-arthritic drug and highlights the application of 4-Ethylphenylacetone derivatives in medicinal chemistry research (Costa et al., 2012).
Synthesis of Therapeutic Compounds : Li and Wang (2014) reported the synthesis of ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate. This showcases the application of 4-Ethylphenylacetone in synthesizing potentially therapeutic compounds (Li & Wang, 2014).
Environmental Microbiology : Jones et al. (1994) studied the metabolism of 4-Ethylphenol by Aspergillus fumigatus, which can metabolize 4-Ethylphenylacetone. This research contributes to our understanding of environmental biodegradation processes (Jones et al., 1994).
Antimicrobial Research : Sable et al. (2014) developed a method for preparing tetra-substituted thiophene derivatives and evaluated their antimicrobial activity. The synthesis process involves 4-Ethylphenylacetone, indicating its role in developing new antimicrobial agents (Sable et al., 2014).
- and Neuroscience**: Ricobaraza et al. (2009) explored the use of Sodium 4-phenylbutyrate (4-PBA), which is structurally related to 4-Ethylphenylacetone, in the context of Alzheimer's disease. Their study demonstrated that 4-PBA could reverse learning and memory deficits in a mouse model of Alzheimer's, highlighting the potential therapeutic applications of compounds related to 4-Ethylphenylacetone in neurodegenerative diseases (Ricobaraza et al., 2009).
Antibacterial and Antifungal Applications : Mabkhot et al. (2015) conducted a study on compounds derived from Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate, a compound structurally related to 4-Ethylphenylacetone. Their findings demonstrated significant antibacterial and antifungal activities, indicating the potential of 4-Ethylphenylacetone derivatives in developing new antimicrobial agents (Mabkhot et al., 2015).
Optical Device Applications : Naseema et al. (2010) synthesized hydrazones related to 4-Ethylphenylacetone and investigated their nonlinear optical properties. These compounds demonstrated potential for applications in optical devices like optical limiters and switches, illustrating the versatility of 4-Ethylphenylacetone derivatives in advanced material science (Naseema et al., 2010).
Safety And Hazards
4-Ethylphenylacetone should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-(4-ethylphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAGWILBAXAZOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427094 | |
Record name | 4-ETHYLPHENYLACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenylacetone | |
CAS RN |
75251-24-0 | |
Record name | 4-ETHYLPHENYLACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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